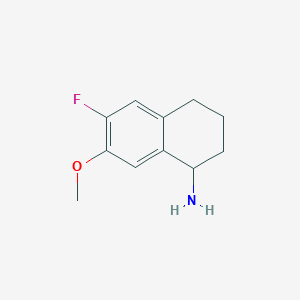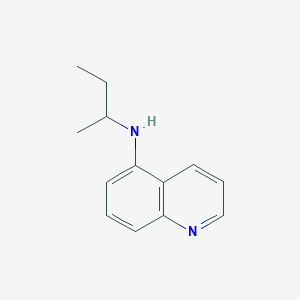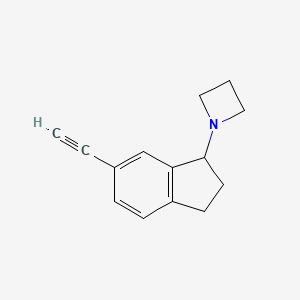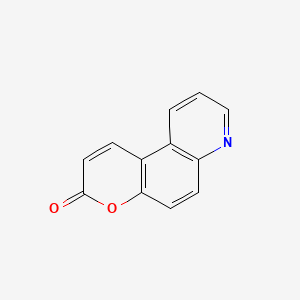
3H-Pyrano(3,2-f)quinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3H-Pyrano(3,2-f)quinolin-3-one est un composé hétérocyclique qui présente une structure pyranoquinoléine fusionnée. Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés anticancéreuses, antibactériennes, antipaludiques, anti-inflammatoires et antifongiques . Il s’agit d’un motif structural que l’on trouve dans divers produits naturels et qui a fait l’objet de nombreuses recherches en raison de ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 3H-Pyrano(3,2-f)quinolin-3-one implique généralement la réaction de 4-hydroxyquinolin-2-ones avec de l’éthène-1,2,3,4-tétracarbonitrile dans des conditions neutres et non polaires . Une autre méthode consiste en des réactions en tandem catalysées par les acides entre la 4-hydroxy-1-méthylquinolin-2(1H)-one et les alcools propargyliques . Ces réactions se produisent via soit une allénylation de type Friedel-Crafts suivie d’une cyclisation 6-endo-dig, soit une alkylation de type Friedel-Crafts et une séquence de fermeture de cycle 5-exo-dig .
Méthodes de production industrielle : Les méthodes de production industrielle de la this compound ne sont pas bien documentées dans la littérature. Les voies de synthèse mentionnées ci-dessus peuvent être mises à l’échelle pour des applications industrielles, à condition que les conditions réactionnelles soient optimisées pour une production à plus grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : La 3H-Pyrano(3,2-f)quinolin-3-one subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.
Réactifs et conditions courantes :
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour oxyder la this compound.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés pour les réactions de réduction.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent être effectuées à l’aide de réactifs appropriés dans des conditions contrôlées.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinolinone, tandis que la réduction peut produire des dérivés de la dihydroquinoléine.
4. Applications de la recherche scientifique
La this compound a une large gamme d’applications de recherche scientifique :
Applications De Recherche Scientifique
3H-Pyrano(3,2-f)quinolin-3-one has a wide range of scientific research applications:
Mécanisme D'action
Le mécanisme d’action de la 3H-Pyrano(3,2-f)quinolin-3-one implique son interaction avec diverses cibles et voies moléculaires. Par exemple, il a été démontré qu’il inhibe la signalisation calcique, le TNF-α, l’agrégation plaquettaire et la production d’oxyde nitrique . Ces interactions contribuent à ses effets anticancéreux, antibactériens et anti-inflammatoires. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l’activité biologique spécifique étudiée.
Composés similaires :
Pyrano(3,2-c)quinolones : Ces composés partagent une structure pyranoquinoléine similaire et présentent des activités biologiques comparables.
Furo(3,2-c)quinolones : Ces dérivés sont également structurellement liés et ont démontré posséder des propriétés antimicrobiennes, insecticides, antiarythmiques, antipaludiques, anti-agrégation plaquettaire et sédatives.
Unicité : La this compound est unique en raison de sa configuration structurelle spécifique et de la gamme d’activités biologiques qu’elle présente. Sa capacité à interagir avec plusieurs cibles et voies moléculaires en fait un composé polyvalent pour diverses applications de recherche scientifique.
Comparaison Avec Des Composés Similaires
Pyrano(3,2-c)quinolones: These compounds share a similar pyranoquinoline structure and exhibit comparable biological activities.
Furo(3,2-c)quinolones: These derivatives are also structurally related and have been shown to possess antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation, and sedative properties.
Uniqueness: 3H-Pyrano(3,2-f)quinolin-3-one is unique due to its specific structural configuration and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
4959-99-3 |
|---|---|
Formule moléculaire |
C12H7NO2 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
pyrano[3,2-f]quinolin-3-one |
InChI |
InChI=1S/C12H7NO2/c14-12-6-3-9-8-2-1-7-13-10(8)4-5-11(9)15-12/h1-7H |
Clé InChI |
ROVZMKXAGDXPJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C=CC(=O)O3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


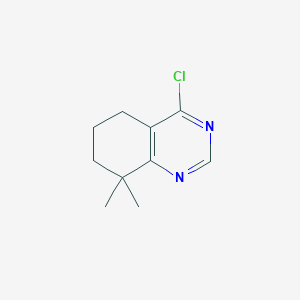

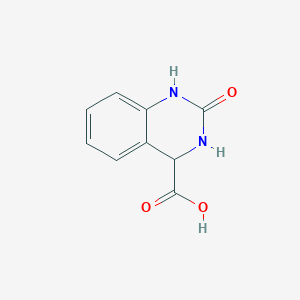


![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
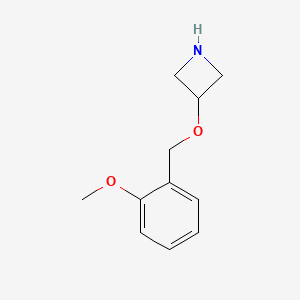
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
